1-[2-(3,5-Dichloroanilino)-2-oxoethyl]-3,3,5-trimethylcyclohexanecarboxylic acid
Overview
Description
1-[2-(3,5-Dichloroanilino)-2-oxoethyl]-3,3,5-trimethylcyclohexanecarboxylic acid is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes a dichloroanilino group and a trimethylcyclohexanecarboxylic acid moiety
Preparation Methods
The synthesis of 1-[2-(3,5-Dichloroanilino)-2-oxoethyl]-3,3,5-trimethylcyclohexanecarboxylic acid involves several steps. One common method includes the reaction of 3,5-dichloroaniline with an appropriate oxoethyl compound under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-[2-(3,5-Dichloroanilino)-2-oxoethyl]-3,3,5-trimethylcyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Scientific Research Applications
1-[2-(3,5-Dichloroanilino)-2-oxoethyl]-3,3,5-trimethylcyclohexanecarboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(3,5-Dichloroanilino)-2-oxoethyl]-3,3,5-trimethylcyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-[2-(3,5-Dichloroanilino)-2-oxoethyl]-3,3,5-trimethylcyclohexanecarboxylic acid can be compared with other similar compounds, such as:
Diclofenac: Known for its anti-inflammatory properties, diclofenac shares structural similarities with the compound .
Other Dichloroanilines: Compounds like 2,4-dichloroaniline and 3,5-dichloroaniline have similar chemical structures but differ in their specific applications and properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(3,5-dichloroanilino)-2-oxoethyl]-3,3,5-trimethylcyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23Cl2NO3/c1-11-7-17(2,3)10-18(8-11,16(23)24)9-15(22)21-14-5-12(19)4-13(20)6-14/h4-6,11H,7-10H2,1-3H3,(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XROBQVICXLWESG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301125983 | |
Record name | 1-[2-[(3,5-Dichlorophenyl)amino]-2-oxoethyl]-3,3,5-trimethylcyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301125983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439111-39-4 | |
Record name | 1-[2-[(3,5-Dichlorophenyl)amino]-2-oxoethyl]-3,3,5-trimethylcyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439111-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-[(3,5-Dichlorophenyl)amino]-2-oxoethyl]-3,3,5-trimethylcyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301125983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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